2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a methanesulfonyl group attached to a benzodiazole ring, which is further connected to a piperidinyl ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, where methanesulfonyl chloride reacts with the benzodiazole in the presence of a base such as triethylamine.
Attachment of the Piperidinyl Ethanone Moiety: The final step involves the reaction of the methanesulfonyl benzodiazole with piperidin-1-yl ethanone under basic conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
2-(2-Methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzodiazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methanesulfonyl-1H-1,3-benzodiazol-1-yl)ethan-1-one: Lacks the piperidinyl moiety, which may result in different pharmacological properties.
1-(Piperidin-1-yl)-2-(1H-1,3-benzodiazol-1-yl)ethan-1-one: Lacks the methanesulfonyl group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of both the methanesulfonyl group and the piperidinyl ethanone moiety in 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one provides a unique combination of chemical properties that can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-methylsulfonylbenzimidazol-1-yl)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-22(20,21)15-16-12-7-3-4-8-13(12)18(15)11-14(19)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPENQLRONNYYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.